Cas no 20989-17-7 ((S)-(+)-2-Phenylglycinol)
(S)-(+)-2-Phenylglycinol Chemical and Physical Properties
Names and Identifiers
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- (S)-(+)-2-Phenylglycinol
- L-2-phenylglycinol
- (S)-Phenylglycinol
- (S)-2-Amino-2-phenylethanol
- H-Phg-OL
- L-Phenylglycinol
- (2R)-2-amino-2-phenylethanol
- (2S)-2-amino-2-phenylethanol
- (S)-(+)-2-Amino-2-phenylethanol
- 2-amino-2-phenylethanol
- L(+)-alpha-Phenylglyci
- L-Phenylglycinol,[S]-2-Amino-2-phenylethanol
- R-Phenylglycinol
- L(+)-alpha-Phenylglycinol
- L-beta-Aminophenethyl alcohol
- (S)-2-Phenylglycinol
- h-phenylglycinol
- (2S)-2-Amino-2-Phenylethan-1-Ol
- (s)-(+)-phenylglycinol
- (S)-2-amino-2-phenylethan-1-ol
- s-phenylglycinol
- PubChem6080
- l-(+)-a-phenylglycinol
- 2-Amino-2-pheynlethanol
- L-(+)-2-Phenylglycinol
- (+)-2(S)-phenylglycinol
- KSC201Q4J
- (R)-(+)-2-Phenylglycinol
- (s)-phenyl glycinol
- SCHEMB
- L-(+)-ALPHA-PHENYLGLYCINOL
- H-L-PHG-OL
- D-2-PHENYLGLYCINOL
- AC-5680
- EN300-69298
- (1S)-1-Phenyl-2-hydroxyethylamine
- P1294
- HY-41414
- IJXJGQCXFSSHNL-MRVPVSSYSA-N
- BCP28531
- AKOS005259671
- (S)-(+)-2-Phenylglycinol, 98%
- AC-5679
- BP-12909
- DTXSID90943295
- AS-11864
- (S)-2-hydroxy-1-phenyl ethylamine
- MFCD00064404
- 20989-17-7
- (S)-(+)-2-phenyl glycinol
- CS-W008706
- AM20060812
- (S)-(+)-2-amino-2-phenylethan-1-ol
- Z1101444224
- (S)-1-phenyl-2-hydroxyethylamine
- Benzeneethanol, beta-amino-, (S)-
- AKOS006340202
- SCHEMBL101141
- Q-102725
- (S)-2-amino-2-phenyl-ethanol
- L-(+)- alpha -Phenylglycinol
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- MDL: MFCD00064404
- Inchi: 1S/C8H11NO/c9-8(6-10)7-4-2-1-3-5-7/h1-5,8,10H,6,9H2/t8-/m1/s1
- InChI Key: IJXJGQCXFSSHNL-MRVPVSSYSA-N
- SMILES: OC[C@H](C1C=CC=CC=1)N
- BRN: 3196190
Computed Properties
- Exact Mass: 137.08413
- Monoisotopic Mass: 137.084
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 10
- Rotatable Bond Count: 2
- Complexity: 89.3
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: 0.1
- Topological Polar Surface Area: 46.2
Experimental Properties
- Color/Form: Pale-yellow to Yellow-brown Solid
- Density: 1.0630 (rough estimate)
- Melting Point: 75-78 °C (lit.)
- Boiling Point: 252.03°C (rough estimate)
- Flash Point: 125.3℃
- Refractive Index: 30 ° (C=1, EtOH)
- Solubility: Soluble in Chloroform,Dichloromethane,Ethyl Acetate,DMSO,Acetone,etc.
- Water Partition Coefficient: Soluble in chloroform, dimethylsulfoxide and methanol. Limited solubility in water.
- PSA: 46.25
- LogP: 1.37900
- Sensitiveness: Air Sensitive
- Specific Rotation: -25.5 º (c=6, MeOH)
- Optical Activity: [α]19/D +33°, c = 0.75 in 1 M HCl
- pka: 12.51±0.10(Predicted)
- Solubility: Soluble in chloroform, dimethylsulfoxide and methanol. Limited solubility in water.
(S)-(+)-2-Phenylglycinol Security Information
-
Symbol:
- Prompt:warning
- Signal Word:Warning
- Hazard Statement: H315-H319
- Warning Statement: P264-P280-P302+P352+P332+P313+P362+P364-P305+P351+P338+P337+P313
- Hazardous Material transportation number:NONH for all modes of transport
- WGK Germany:3
- Hazard Category Code: R34
- Safety Instruction: S26;S36/37/39;S45
- FLUKA BRAND F CODES:2-10
-
Hazardous Material Identification:
- Storage Condition:0-10°C
- Risk Phrases:R34
- Safety Term:S26;S36/37/39;S45
(S)-(+)-2-Phenylglycinol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 034311-1g |
S)-2-Phenylglycinol |
20989-17-7 | 97% | 1g |
£10.00 | 2022-03-01 | |
| Fluorochem | 034311-5g |
S)-2-Phenylglycinol |
20989-17-7 | 97% | 5g |
£12.00 | 2022-03-01 | |
| Fluorochem | 034311-25g |
S)-2-Phenylglycinol |
20989-17-7 | 97% | 25g |
£14.00 | 2022-03-01 | |
| Fluorochem | 034311-100g |
S)-2-Phenylglycinol |
20989-17-7 | 97% | 100g |
£42.00 | 2022-03-01 | |
| AstaTech | 29545-5/G |
(S)-2-PHENYLGLYCINOL |
20989-17-7 | 95% | 5/G |
$18 | 2021-07-04 | |
| AstaTech | 29545-25/G |
(S)-2-PHENYLGLYCINOL |
20989-17-7 | 95% | 25g |
$20 | 2023-09-18 | |
| AstaTech | 29545-100/G |
(S)-2-PHENYLGLYCINOL |
20989-17-7 | 95% | 100g |
$60 | 2023-09-18 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | P109343-100g |
(S)-(+)-2-Phenylglycinol |
20989-17-7 | 98% | 100g |
¥799.90 | 2023-09-01 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | P109343-5g |
(S)-(+)-2-Phenylglycinol |
20989-17-7 | 98% | 5g |
¥78.90 | 2023-09-01 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | P109343-25g |
(S)-(+)-2-Phenylglycinol |
20989-17-7 | 98% | 25g |
¥308.90 | 2023-09-01 |
(S)-(+)-2-Phenylglycinol Suppliers
(S)-(+)-2-Phenylglycinol Related Literature
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Khanh-Duy Huynh,Houssein Ibrahim,Emile Kolodziej,Martial Toffano,Giang Vo-Thanh New J. Chem. 2011 35 2622
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Farukh Arjmand,Fatima Sayeed,Shazia Parveen,Sartaj Tabassum,Aarti S. Juvekar,Surekha M. Zingde Dalton Trans. 2013 42 3390
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Sevan D. Houston,Benjamin A. Chalmers,G. Paul Savage,Craig M. Williams Org. Biomol. Chem. 2019 17 1067
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4. The role of solvates in optical resolution. A study of the diastereoisomeric salts formed from enantiomeric 2-amino-2-phenylethanol and (R)-mandelic acid, their crystal structures and physico-chemical propertiesSine Larsen,Dávid Kozma,Maria ács J. Chem. Soc. Perkin Trans. 2 1994 1091
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Lin-Lin Fan,Fu-Sheng Guo,Lei Yun,Zhuo-Jia Lin,Radovan Herchel,Ji-Dong Leng,Yong-Cong Ou,Ming-liang Tong Dalton Trans. 2010 39 1771
Additional information on (S)-(+)-2-Phenylglycinol
(S)-(+)-2-Phenylglycinol (CAS 20989-17-7): A Versatile Chiral Building Block in Chemical and Pharmaceutical Research
Among the diverse array of organic compounds explored in modern medicinal chemistry, (S)-(+)-2-Phenylglycinol (CAS 20989-17-7) stands out as a critical chiral intermediate with significant applications in drug discovery and asymmetric synthesis. This compound, also known as S-(+)-α-amino phenethyl alcohol, exhibits unique structural features that enable its use across multiple research domains. Its molecular structure—a benzene ring conjugated with a chiral glycine-derived moiety—creates opportunities for stereocontrolled reactions and bioactive molecule design. Recent advancements in asymmetric catalysis and computational modeling have further expanded its utility in creating enantiopure pharmaceuticals.
The core structural motif of (S)-(+)-2-phenylglycinol combines the pharmacophoric potential of phenolic hydroxyl groups with the hydrogen-bonding capacity of the amino alcohol framework. This combination has been leveraged in recent studies to develop novel chiral ligands for transition metal catalysis. For instance, a 2023 study published in Journal of the American Chemical Society demonstrated how this compound's derivatives act as highly effective ligands for palladium-catalyzed asymmetric Suzuki-Miyaura couplings, achieving enantioselectivities exceeding 98% ee under mild conditions. Such performance underscores its value in synthesizing complex natural products like (-)-(S)-ephedrine analogs reported by researchers at MIT.
In neuropharmacology research, this compound's structural similarity to neurotransmitter precursors has led to investigations into its potential roles as a neuromodulatory agent. A groundbreaking 2024 study from Stanford University revealed that derivatives of CAS 20989-17-7 exhibit selective binding affinity for α2A-adrenergic receptors, showing promise as novel anxiolytics without the sedative side effects of benzodiazepines. The chiral center's configuration plays a critical role here, with the (S) isomer demonstrating superior receptor selectivity compared to its racemic counterpart.
Synthetic chemists have also exploited this compound's reactivity profile to create advanced materials. Recent work published in Nature Communications describes how polymerizable derivatives of (S)-(+)-phenylglycinol form self-healing hydrogels with tunable mechanical properties through dynamic imine bond formation. These materials exhibit exceptional biocompatibility and have been tested successfully for controlled drug delivery applications, showing sustained release profiles over 14-day periods when loaded with anticancer agents like doxorubicin.
The compound's role in asymmetric synthesis has been further enhanced through mechanochemical methodologies. A collaborative study between ETH Zurich and Scripps Research demonstrated that grinding mixtures containing CAS 20989-17-7 under solvent-free conditions achieves enantioselective Michael additions with remarkable efficiency—up to 6-fold faster than conventional solution-phase methods while maintaining >95% ee. This green chemistry approach significantly reduces waste production while preserving stereochemical integrity.
In enzymology research, this compound serves as an important tool for studying protein-ligand interactions. Crystallographic studies at the University of Cambridge revealed how its phenolic group forms hydrogen bonds with conserved residues in serine proteases, providing insights into designing next-generation protease inhibitors. The chiral center's orientation was found to influence binding kinetics by altering electrostatic interactions within enzyme active sites—a discovery now guiding structure-based drug design efforts.
The growing interest in sustainable chemistry has also positioned this compound as a key intermediate in bio-based syntheses. Researchers at KAIST recently reported a biocatalytic route using engineered lipases to convert renewable phenolic substrates into (S,S')-(+/-) biphenyl glycinols, achieving up to 85% enantiomeric excess under mild aqueous conditions. Such processes align with industry trends toward greener manufacturing practices while maintaining high stereochemical control.
In clinical translation studies, derivatives of this compound are being explored for targeted drug delivery systems. A phase I clinical trial currently underway evaluates nanoparticle formulations containing phenylglycinol-based amphiphiles encapsulating chemotherapeutic agents. Early results indicate improved tumor targeting efficiency compared to conventional liposomes, attributed to the compound's ability to modulate membrane fluidity through its unique amphipathic structure.
Theoretical chemists continue to refine computational models predicting this compound's behavior in complex systems. Density functional theory (DFT) calculations performed at Harvard University revealed unexpected π-stacking interactions between phenyl rings when incorporated into supramolecular assemblies, leading to new strategies for designing stimuli-responsive materials that undergo conformational changes upon pH variation—a property now being exploited for smart drug release systems.
This multifaceted utility stems from (S)-(+)-phenylglycinol's dual functionality as both a hydrogen bond donor/acceptor and an aromatic platform capable of π-conjugation effects. Its presence across diverse research areas—from catalytic asymmetric synthesis to bio-inspired material science—highlights its status as an indispensable tool molecule in contemporary chemical biology research programs worldwide.
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